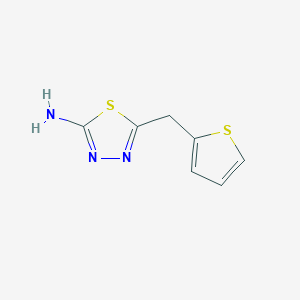

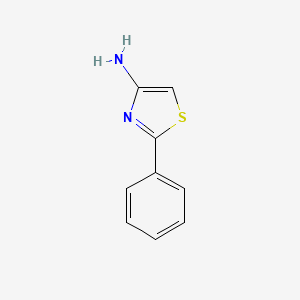

![molecular formula C8H8F3NO B3024398 O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine CAS No. 2993-57-9](/img/structure/B3024398.png)

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine

Overview

Description

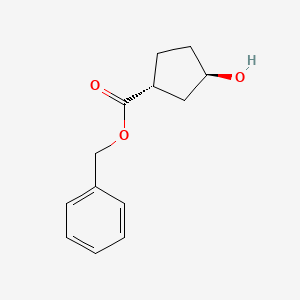

“O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” is an organic compound. It appears as a white to slightly yellow solid . It is soluble in organic solvents such as dimethylformamide, but its solubility in water is relatively low .

Synthesis Analysis

One synthesis method involves reacting the corresponding trifluoromethyl phenyl sulfonate with hydroxylamine to obtain the target product .Molecular Structure Analysis

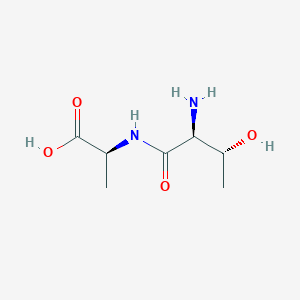

The molecular formula of “O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” is C7H6F3NO . It has a molecular weight of 177.12 .Chemical Reactions Analysis

This compound has the characteristics of hydroxylamine and trifluoromethyl phenyl, and can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” has a density of 1.320±0.06 g/cm3 (Predicted) and a boiling point of 202.4±40.0 °C (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Electrochemistry and Spectroelectrochemistry

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has been studied for its electrochemical and spectroelectrochemical properties. Researchers have investigated metal-free and metallophthalocyanines containing 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups on the peripheral positions. Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and in situ spectroelectrochemistry have been employed to understand their redox behaviors .

Safety and Hazards

The safety information for this compound is not widely studied, and there is a lack of sufficient toxicological data. When handling it, appropriate protective measures should be taken, such as wearing chemical protective gloves and goggles . The compound has a GHS05 pictogram, with the signal word “Danger”. It has hazard statement H314 and several precautionary statements .

Mechanism of Action

Target of Action

It’s known that hydroxylamines often interact with aldehydes and ketones to form oximes .

Mode of Action

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine likely interacts with its targets through a nucleophilic addition reaction. In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of aldehydes or ketones . This reaction forms an oxime, a process that is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes can impact various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

The formation of oximes can potentially alter the function of target molecules, leading to downstream effects .

Action Environment

The action, efficacy, and stability of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances .

properties

IUPAC Name |

O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGYPUBYTWDYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372235 | |

| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine | |

CAS RN |

2993-57-9 | |

| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

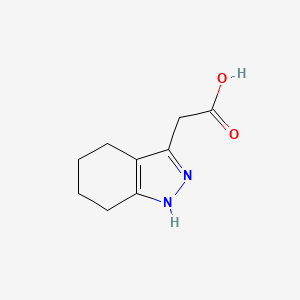

![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)